Methimazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in alcohol, chloroform. Sparingly soluble in ether, petroleum ether.

1 G SOL IN ABOUT 125 ML ETHER, ABOUT 4.5 ML CHLOROFORM, ABOUT 5 ML WATER, 5 ML ALCOHOL

SOL IN PYRIDINE

Slightly soluble in benzene.

1.13e+01 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

methimazole mechanism of action thyroid peroxidase inhibition

Primary Mechanism: Inhibition of Thyroid Hormone Synthesis

Methimazole is a thionamide drug that primarily works by inhibiting thyroid peroxidase (TPO), an enzyme located on the apical membrane of thyroid follicular cells that is essential for the production of thyroid hormones [1] [2].

The table below outlines the key reactions catalyzed by TPO that are disrupted by this compound:

| TPO-Catalyzed Reaction | Description | Effect of this compound |

|---|---|---|

| Iodide Oxidation | Conversion of inorganic iodide (I⁻) to active iodine | Inhibits oxidation, preventing the activation of iodine [1] [3] |

| Tyrosine Iodination | Incorporation of iodine into tyrosine residues on thyroglobulin (Tg), forming monoiodotyrosine (MIT) and diiodotyrosine (DIT) | Blocks organification of iodine, preventing formation of hormone precursors [1] [4] |

| Coupling Reaction | Linking of iodinated tyrosine (MIT & DIT) to form triiodothyronine (T3) and thyroxine (T4) | Inhibits coupling, halting final hormone synthesis [1] [4] |

This inhibition is irreversible under physiological conditions. This compound acts as a mechanism-based inactivator, being oxidized by TPO and becoming covalently bound to the enzyme's active site or its heme prosthetic group, leading to its permanent inactivation [5]. The drug does not inactivate pre-existing thyroid hormones stored in the gland or circulating in the blood, nor does it affect the efficacy of externally administered thyroid hormones [1] [2].

Additional Molecular Mechanisms and Experimental Evidence

Beyond its direct anti-synthesis action, this compound has demonstrated other cellular effects in experimental models.

Immunomodulatory Effects

In vitro studies using FRTL-5 rat thyroid cells have shown that this compound can inhibit the expression of intercellular adhesion molecule-1 (ICAM-1) induced by interferon-gamma (IFN-γ) and hydrogen peroxide (H₂O₂) [6]. This action may potentially reduce the recruitment of lymphocytes to the thyroid gland in autoimmune Graves' disease.

Antioxidant Activity

The same study proposed that this compound can directly scavenge H₂O₂, a key reactive oxygen species involved in thyroid hormone synthesis and cell signaling [6]. By accelerating the elimination of H₂O₂, this compound may protect thyrocytes from oxidative damage and modulate downstream signaling pathways, such as inhibiting the tyrosine phosphorylation of STAT1 and STAT3 transcription factors [6].

The following diagram illustrates the integrated mechanisms of this compound's action on a thyroid follicular cell, based on findings from cellular and molecular studies:

Experimental Protocols for TPO Inhibition

High-throughput in vitro assays are crucial for identifying and characterizing TPO inhibitors. The Amplex UltraRed (AUR)-TPO assay is a key method used for this purpose, including in the U.S. EPA's ToxCast program [7] [4].

Amplex UltraRed (AUR)-TPO Inhibition Assay

This assay uses a fluorogenic substrate to measure TPO activity and its inhibition.

- Principle: In the presence of hydrogen peroxide (H₂O₂), active TPO converts the non-fluorescent AUR substrate into a fluorescent product, resorufin. Inhibitors of TPO reduce the rate of fluorescence generation [7] [4].

- TPO Source: The assay can be run using:

- Key Steps:

- Reaction Setup: Incubate TPO enzyme source with the test chemical (e.g., this compound) and the AUR substrate.

- Reaction Initiation: Start the enzymatic reaction by adding H₂O₂.

- Fluorescence Measurement: Monitor fluorescence intensity over time using a plate reader.

- Data Analysis: Calculate the percentage inhibition of TPO activity by comparing the reaction rate in the presence of the test chemical to a vehicle control. Generate concentration-response curves to determine the inhibitor's potency (e.g., IC₅₀) [4].

This assay has been quantitatively linked to in vivo outcomes; studies in rats suggest that even less than 30% inhibition of TPO in this assay can predict a physiologically significant (20%) reduction in serum thyroxine (T4) levels [4].

Clinical and Therapeutic Context

The profound inhibition of thyroid hormone synthesis directly translates into this compound's clinical use and safety profile.

Pharmacokinetic Considerations

Understanding the drug's properties is vital for clinical application and research interpretation.

| Parameter | Description | Clinical/Experimental Implication |

|---|---|---|

| Absorption & Bioavailability | Rapidly absorbed after oral administration; 80-95% bioavailability [1]. | Ensures consistent systemic exposure. Food does not affect absorption [1]. |

| Time to Peak Concentration | 1-2 hours [1]. | Correlates with the timing of maximal pharmacological effect. |

| Distribution | Low volume of distribution (~0.4 L/kg); minimal protein binding; accumulates in the thyroid gland [1]. | Delivers the drug effectively to its site of action. |

| Elimination Half-Life | 4-6 hours [1]. | Short half-life; however, the irreversible enzyme inhibition allows for once-daily dosing in many patients. |

| Metabolism & Excretion | Hepatically metabolized; excreted primarily in urine [1] [2]. | Dosage may require adjustment in patients with severe renal impairment [1]. |

Clinical and Safety Implications

- Therapeutic Use: this compound is a first-line treatment for Graves' disease and other causes of hyperthyroidism. Its long duration of action at the enzyme level permits once-daily dosing for most patients [1] [8].

- Critical Adverse Events: The mechanism of action is also linked to its most serious, though rare, adverse effects. As this compound can also affect rapidly dividing cells in the bone marrow, agranulocytosis is a potentially life-threatening risk [1] [2]. Patients must be instructed to report fever or sore throat immediately. Drug-induced liver injury is another serious complication [9] [2].

Key Takeaways for Researchers

- Irreversible Inhibition: this compound acts as a suicide substrate for TPO, leading to prolonged effects despite a short plasma half-life.

- Integrated Mechanisms: Its efficacy may stem from a combination of blocked hormone synthesis, immunomodulation, and antioxidant activity.

- Standardized Assays: The AUR-TPO assay provides a robust, human-relevant platform for screening and characterizing potential TPO inhibitors.

- Quantitative Translation: In vitro TPO inhibition data can be modeled to predict in vivo hormonal changes, strengthening the utility of screening data for risk assessment.

References

- 1. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. Tapazole® this compound Tablets, USP [labeling.pfizer.com]

- 3. This compound [mobile.fpnotebook.com]

- 4. Extrapolating In Vitro Screening Assay Data for ... [pmc.ncbi.nlm.nih.gov]

- 5. Anti- thyroid drugs and thyroid hormone synthesis: effect of... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound As an Antioxidant and Immunomodulator in ... [sciencedirect.com]

- 7. A rapid assay of human thyroid peroxidase activity [sciencedirect.com]

- 8. How do I manage my patients with thyrotoxicosis until they ... [ccjm.org]

- 9. Frontiers | Adverse events of the thyroid ... peroxidase inhibitor [frontiersin.org]

methimazole pharmacokinetics half-life distribution

Summary of Methimazole Pharmacokinetic Parameters

| Parameter | Details / Range | Context / Conditions |

|---|---|---|

| Absorption & Bioavailability | 80% - 95% [1] [2] to ~93% [3]; Tmax: 1-2 hours [1] [2] | Rapid and nearly complete oral absorption. Food intake does not notably affect absorption [1]. |

| Distribution | Vd: ~0.4 L/kg [1] to ~40L [4]; Protein Binding: Minimal (reportedly 0% [2] to <10% [1]) | Freily distributed throughout body water. Concentrates in the thyroid gland [2]. Readily crosses placenta and distributes into breast milk [1] [2]. |

| Half-Life (Elimination) | 5-6 hours [3] [1] [5]; Other reported ranges: 2-6 hours [6], 4-13 hours [2], 5-13 hours [2] | Relatively short elimination half-life. Some studies report a longer terminal half-life (e.g., ~20 hours [7]), which may involve a deep tissue compartment. |

| Clearance | ~200 ml/min [4] | Primarily hepatic metabolism. |

| Excretion | Urine: ~10-15% as unchanged drug [1] [2] | Renal excretion is a primary route for parent drug and metabolites. |

Key Experimental Protocols and Methodologies

The pharmacokinetic data for this compound were established using sensitive analytical techniques. Here are the methodologies from key studies:

Study: J-stage (1986) - Two-Compartment Model Analysis [7]

- Subjects: 10 normal subjects and 43 hyperthyroid patients.

- Dosage: 10 mg administered both intravenously and orally.

- Measurement: Serum and urinary concentrations of this compound.

- Analytical Technique: High-performance liquid chromatography (HPLC) with an electrochemical detector (ECD).

- Pharmacokinetic Modeling: Data analyzed according to a two-compartment model, which differentiates between a central (e.g., blood) and a peripheral (e.g., tissues) compartment.

Study: PMC (1980) - Plasma Concentration Measurement [8]

- Subjects: Hyperthyroid subjects.

- Dosage: Oral administration of this compound or its prodrug, carbimazole.

- Analytical Technique: High-performance liquid chromatography (HPLC). This method was also capable of measuring a this compound metabolite, 3-methyl-2-thiohydantoin.

Metabolic Pathway and Distribution

The following diagram illustrates the primary metabolic pathway and key distribution characteristics of this compound.

This compound Pharmacokinetic Pathway: Oral absorption leads to plasma distribution and hepatic metabolism, with renal excretion of parent drug and metabolites.

Factors Influencing Pharmacokinetics

- Hepatic Impairment: A prolonged elimination half-life was observed in patients with hepatic failure, proportional to the degree of impairment [3]. This compound undergoes hepatic metabolism [1], so caution and monitoring are advised in this population.

- Renal Impairment: Renal impairment does not significantly affect this compound clearance [3] [1], and no specific dosage adjustments are recommended [1] [9].

- Thyroid Status: Most studies indicate that hyperthyroidism does not significantly alter this compound's pharmacokinetics [3] [7]. One older study noted a slightly prolonged half-life in hypothyroid patients [3].

Conclusion

This compound exhibits favorable pharmacokinetic properties for managing hyperthyroidism, including high oral bioavailability and a half-life that supports once or multiple daily dosing. Its minimal protein binding and low volume of distribution contribute to its efficacy. The primary considerations for dosing involve hepatic function rather than renal status or thyroid state.

References

- 1. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. Methima: Dosages and Ingredients | Full Prescribing... | MIMS Thailand [mims.com]

- 3. properties and bioavailability of Pharmacokinetic this compound [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of antithyroid drugs [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Thyroid Drugs | PPTX [slideshare.net]

- 6. Pharmacokinetics of antithyroid drugs [link.springer.com]

- 7. Pharmacokinetics of this compound in Normal Subjects and ... [jstage.jst.go.jp]

- 8. The pharmacokinetics of this compound after oral ... [pmc.ncbi.nlm.nih.gov]

- 9. Monograph for Professionals - Drugs.com this compound [drugs.com]

methimazole transdermal permeation skin absorption kinetics

Formulation Characteristics and Skin Permeation Kinetics

Recent research has focused on developing advanced topical formulations like microemulsions to improve methimazole stability and delivery to the target site [1]. The table below summarizes key quantitative findings from a 2024 study on this compound microemulsions (MEs).

| Formulation Variable | Range / Value | Impact on Formulation Characteristics |

|---|---|---|

| Droplet Size | 7.06 - 28.13 nm | Smaller droplet sizes generally enhance drug release and skin permeation [1]. |

| Viscosity | 120 - 254 centipoises (cP) | Affects spreadability and release rate; lower viscosity can favor drug release [1]. |

| Surfactant:Co-surfactant (S/C) Ratio | 3:1 and 2:1 | A higher S/C ratio (3:1) was a key factor in the optimal formulation [1]. |

| Oil Phase (Oleic Acid:Transcutol P) | 1:10 ratio | The oil phase composition influences drug solubility and permeation pathway [1]. |

| Water Content | 5% and 10% | Lower water percentage was associated with the optimal formulation [1]. |

The permeability parameters of the optimal this compound microemulsion through rat skin were determined in vitro [1].

| Permeability Parameter | Description | Finding |

|---|---|---|

| Jss (Steady-state Permeability Rate) | The rate of drug permeation across the skin at steady state. | Identified as a significant variable for the optimal formulation [1]. |

| P (Permeability Coefficient) | A measure of the membrane's permeability to the drug. | Identified as a significant variable for the optimal formulation [1]. |

| Tlag (Lag Time) | The time delay before steady-state permeation is achieved. | Identified as a significant variable for the optimal formulation [1]. |

| Dapp (Apparent Diffusion Coefficient) | Reflects the rate of drug diffusion within the skin layers. | Identified as a significant variable for the optimal formulation [1]. |

Experimental Protocols for Key Studies

In Vitro Skin Permeation and Release Testing

This methodology is critical for evaluating transdermal drug delivery systems [1] [2].

- Apparatus: Standing Franz-type diffusion cell with a standard cross-sectional area of 4.906 cm² [1].

- Membrane: Synthetic cellulose membrane or excised animal skin (e.g., rat skin, feline ear pinna). Biological skin should be cleaned of subcutaneous fat, and its thickness measured [1] [2].

- Receiving Phase: Phosphate-buffered saline (PBS, pH 7.4), sometimes with additives like Bovine Serum Albumin (BSA) for lipophilic drugs. The chamber is maintained at 37 ± 0.5°C with constant stirring [1] [2].

- Sample Application: A finite dose (e.g., 5 g of formulation or 10 mg of drug per 1.13 cm²) is applied to the membrane's surface [1] [2].

- Sampling and Analysis: Aliquots from the receiver chamber are collected at regular intervals over 24-30 hours. The amount of this compound is quantified using spectrophotometry at 251 nm or High-Performance Liquid Chromatography (HPLC) [1] [2].

Formulation Development and Optimization

The 2024 microemulsion study provides a detailed protocol [1]:

- Component Selection: The oil phase is a mixture of oleic acid and Transcutol P. Surfactants (e.g., Tween 80) and co-surfactants (e.g., Span 20, propylene glycol) are combined.

- Construction of Pseudo-ternary Phase Diagrams: These diagrams identify the precise ratios of oil, water, and surfactant/co-surfactant mixtures that form stable microemulsion regions.

- Factorial Design: A statistical approach (e.g., 2-level, 3-variable factorial design) systematically prepares formulations with varying S/C ratios, oil percentages, and water content.

- Characterization: The resulting formulations are characterized for droplet size, viscosity, pH, and stability under different storage conditions.

Pathways and Experimental Workflows

The following diagram illustrates the core relationship between formulation properties and the resulting permeation kinetics, which is central to understanding transdermal delivery development.

Formulation properties determine skin permeation kinetics of this compound.

The Franz diffusion cell is a standard apparatus for measuring drug permeation; the workflow for this experiment is outlined below.

Key steps for in vitro skin permeation testing using a Franz cell.

Safety and Clinical Considerations

- Adverse Events: Systemic adverse events for this compound include agranulocytosis, drug-induced liver injury, and hypothyroidism [3]. Topical application aims to minimize these by reducing systemic exposure.

- Local Skin Reactions: A clinical study in cats reported one case of a cutaneous adverse reaction with marked thrombocytopenia out of 13 subjects, indicating that local reactions, while less frequent, are possible [4].

- Human Safety: As this compound is a potential human teratogen, precautions like wearing gloves are recommended during application of transdermal formulations to pets [2].

References

- 1. Formulation characteristics and transdermal permeation [pmc.ncbi.nlm.nih.gov]

- 2. This compound Trans-pinnal Movement: In Vitro Study on Cats [pmc.ncbi.nlm.nih.gov]

- 3. Adverse events of the thyroid peroxidase inhibitor ... [frontiersin.org]

- 4. Clinical efficacy and safety of transdermal this compound in ... [pmc.ncbi.nlm.nih.gov]

methimazole teratogenicity effects pregnancy exposure

Teratogenicity Evidence and Risk Profile

The table below summarizes the key teratogenic effects and associated risks of methimazole exposure during pregnancy, based on current evidence.

| Aspect of Teratogenicity | Key Findings & Associated Defects | Risk Quantification & Context |

|---|---|---|

| Overall Malformation Risk | Increased rate of congenital abnormalities compared to Propylthiouracil (PTU) and non-exposed groups [1]. | One large study found a rate of 4.1% with this compound vs. 1.9% with PTU and 2.1% in non-hyperthyroid controls [1]. |

| Characteristic Pattern of Defects | A distinct pattern of birth defects, often called "this compound embryopathy" [2]. | Includes aplasia cutis congenita (congenital scalp defects), choanal atresia (nasal passage blockage), and esophageal atresia (upper digestive tract malformation) [2] [3]. |

| Other Reported Malformations | Reports of other structural defects [3]. | Includes renal, skull, cardiovascular, exomphalos, gastrointestinal, and duodenal atresia [3]. |

| Risk from Untreated Disease | Untreated maternal hyperthyroidism itself poses significant risks [2]. | Associated with increased chance of miscarriage, preterm delivery, low birth weight, and learning problems in children [2]. |

Key Study Methodologies and Data Sources

For a research audience, the methodologies of key studies and pharmacovigilance systems are critical for evaluating the evidence.

- Real-World Data (RWD) & Pharmacovigilance: A 2025 review emphasizes the power of RWD from large databases and teratology information services, which has been instrumental in identifying the teratogenic risk of this compound and carbimazole [4]. The US FDA Adverse Event Reporting System (FAERS) is a primary source for post-marketing drug safety surveillance. A typical analysis workflow involves:

- Data Collection: Downloading raw data from FAERS over a specified period.

- Data Cleaning: Removing duplicates, missing data, and withdrawn reports.

- Coding: Mapping adverse events to standardized terms using the Medical Dictionary for Regulatory Activities (MedDRA).

- Signal Detection: Applying multiple disproportionality analysis algorithms to identify potential drug-event associations [5] [6].

- Large-Scale Cohort Study (Yoshihara et al.): This frequently cited study compared malformation rates across different groups [1].

- Design: A retrospective cohort study using medical records.

- Population: Nearly 6,000 Japanese pregnant women with Graves' disease.

- Exposure Groups: Women treated with this compound alone, PTU alone, or no medication during the first trimester.

- Outcome Measurement: Prevalence of congenital malformations in infants, with statistical comparison of rates between groups.

Mechanistic Pathways and Clinical Management

The following diagram illustrates the key mechanisms of this compound's action and the subsequent clinical and teratogenic consequences.

Figure 1: Proposed pathway of this compound's action and downstream effects on pregnancy and fetal development. Teratogenesis is a potential adverse outcome, distinct from the effects of fetal hypothyroidism.

Implications for Research and Clinical Guidance

The evidence has direct implications for both drug development and clinical practice.

- Clinical Management Strategy: Guidelines from the American Thyroid Association recommend a balanced approach. Propylthiouracil (PTU) is preferred during the first trimester of pregnancy due to its lower teratogenic risk. A switch to this compound is often considered after the first trimester due to PTU's associated risk of hepatotoxicity [2] [1]. The lowest effective dose of either drug should always be used [3].

- Critical Evidence Gaps: A significant gap exists in understanding the neurodevelopmental outcomes of children exposed in utero to this compound. A 2025 scoping review highlighted that for over half of all known structural teratogens, there have been no empirical investigations into neurodevelopmental outcomes. When such outcomes are studied, a high level (77%) of neurodevelopmental alterations is observed [7].

- Ethical Imperative for Research: There is a growing ethical consensus that pregnant persons constitute a "complex" rather than a "vulnerable" population and are best protected through responsible research, not exclusion from clinical trials. This shift is crucial for generating the robust evidence needed to guide their care [8].

Limitations and Future Directions

When interpreting the data, several limitations must be considered. A major challenge is disentangling the effects of the drug from the effects of the underlying maternal hyperthyroidism, which is itself a risk factor for adverse pregnancy and fetal outcomes [2]. Furthermore, evidence for many teratogens, including this compound, is often gathered over decades, and neurodevelopmental outcomes require even longer, more complex follow-up studies [7].

Future research should prioritize:

- Long-term cohort studies that follow children exposed to antithyroid drugs to assess neurodevelopmental outcomes.

- Combined analysis of different real-world data sources across large, diverse populations to strengthen signal detection and risk quantification [4].

- Molecular and genetic studies to better understand the specific mechanisms by which this compound disrupts embryonic development.

References

- 1. Vol 5 Issue 10 p.6 [thyroid.org]

- 2. This compound - MotherToBaby | Fact Sheets - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound Use During Pregnancy [drugs.com]

- 4. An update on the safety of antithyroid drugs in pregnancy [pubmed.ncbi.nlm.nih.gov]

- 5. Adverse events of the thyroid peroxidase inhibitor ... [frontiersin.org]

- 6. Adverse events of the thyroid peroxidase inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 7. A Scoping Review of Human Teratogens and Their Impact on ... [pmc.ncbi.nlm.nih.gov]

- 8. Ethical considerations [who.int]

methimazole pharmacodynamics hormone synthesis inhibition

Mechanism of Action: Inhibiting Hormone Synthesis

Methimazole is a cornerstone antithyroid drug whose primary mechanism is the inhibition of thyroid hormone synthesis. It achieves this by specifically targeting Thyroid Peroxidase (TPO), a key enzyme in the biosynthesis pathway [1] [2].

- Role of Thyroid Peroxidase (TPO): TPO, located at the apical membrane of thyroid follicular cells, catalyzes two essential steps in hormone synthesis using hydrogen peroxide (H₂O₂) as a co-substrate [1] [2]:

- Iodination: The oxidation of iodide (I⁻) to iodine (I) and its subsequent incorporation onto tyrosine residues within the thyroglobulin (Tg) protein, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT).

- Coupling: The oxidative coupling of these iodinated tyrosine residues to form the active thyroid hormones thyroxine (T4, from two DIT molecules) and triiodothyronine (T3, from one MIT and one DIT molecule).

- Inhibition by this compound: this compound acts as a suicide substrate for TPO [2]. It is thought to be oxidized by the enzyme's heme group, which normally handles iodide. This process irreversibly inactivates TPO, preventing the iodination and coupling reactions [1]. Consequently, the production of new T4 and T3 hormones is drastically reduced.

Structural Basis of TPO Inhibition

While the crystal structure of human TPO is not available, studies using the highly homologous (76% sequence identity) enzyme Lactoperoxidase (LPO) have revealed the molecular details of this compound binding [3]. The substrate-binding cleft on the distal side of the heme group is highly conserved between LPO and TPO.

- Dual Binding Mode: Crystallographic data shows that this compound binds tightly within the distal heme pocket of LPO. Intriguingly, it does so in two opposite orientations with nearly equal occupancy, a novel finding for an enzyme inhibitor [3].

- Key Interactions: In both orientations, the this compound molecule is wedged between the heme moiety and the hydrophobic side chains of residues like Arg255, Glu258, and Leu262. The sulfur atom of this compound interacts closely with the heme iron and key residues like His109 and Gln105, which are crucial for the enzyme's catalytic activity [3].

- Mechanism of Inhibition: By occupying this active site, this compound physically blocks the binding of the natural substrate, H₂O₂, to the heme iron. It also prevents the access and iodination of tyrosine residues on thyroglobulin, effectively halting hormone production [3].

The following diagram illustrates this specific interaction within the enzyme's active site, based on the structural findings from the LPO-Methimazole complex study.

This compound (MMZ) binds TPO's heme group in two orientations, blocking H₂O₂ and thyroglobulin substrates to prevent thyroid hormone synthesis.

Key Pharmacokinetic Parameters of this compound

The effectiveness of this compound is influenced by its pharmacokinetic profile, which ensures its delivery and retention at the site of action—the thyroid gland.

| Parameter | Value | Significance & Notes |

|---|---|---|

| Bioavailability | 80% - 95% [1] | High oral absorption, minimally affected by food [1]. |

| Tmax (Time to Cmax) | 1 - 2 hours [1] | Rapidly reaches peak plasma concentration. |

| Volume of Distribution | ~0.4 L/kg [1] | Low volume, indicating concentration in extracellular fluid. |

| Protein Binding | < 10% [1] | Exists primarily as free, active drug in plasma. |

| Intrathyroidal Concentration | 2-5x plasma levels [2] | Actively concentrated in the thyroid gland, prolonging its effect. |

| Elimination Half-Life | 4 - 6 hours [1] | Relatively short plasma half-life. |

| Primary Route of Elimination | Renal (10-15% unchanged) [1] | Mostly metabolized in the liver; caution in hepatic impairment [1]. |

| Onset of Action | 12 - 18 hours [2] | Time until a reduction in hormone synthesis is observed. |

| Duration of Action | 36 - 72 hours [2] | Prolonged effect due to intrathyroidal accumulation. |

Additional Mechanisms and Experimental Insights

Beyond its direct inhibition of TPO, this compound exhibits other biological activities that may contribute to its therapeutic effect, particularly in autoimmune Graves' disease.

- Immunomodulatory Effects: Research on FRTL-5 rat thyroid cells shows that this compound can inhibit Interferon-γ (IFN-γ) induced expression of intracellular adhesion molecule-1 (ICAM-1) [4]. This effect is linked to this compound's ability to scavenge H₂O₂, which is produced in response to IFN-γ and acts as a second messenger in the JAK-STAT signaling pathway. By reducing H₂O₂, this compound suppresses the tyrosine phosphorylation of STAT1 and STAT3, thereby modulating the inflammatory response [4].

- Antioxidant Properties: The immunomodulatory action is partly due to this compound acting as a substrate for Thioredoxin Reductase (TR) and interacting with glutathione (GSH). This activity enhances the elimination of H₂O₂, protecting thyroid cells from oxidative stress [4].

The diagram below integrates this immunomodulatory mechanism with the established pathway of hormone synthesis inhibition.

This compound inhibits hormone synthesis via TPO and exerts immunomodulatory effects by scavenging H₂O₂ in the JAK-STAT pathway.

Experimental Protocol: Key Methodology

To provide a reproducible methodology for studying one of this compound's secondary effects, here is a detailed protocol based on the research from [4].

Objective: To assess the inhibitory effect of this compound on IFN-γ-induced ICAM-1 expression in thyroid cells.

Cell Culture:

- Use FRTL-5 rat thyroid cells or a similar human thyroid cell line.

- Maintain cells in a culture medium supplemented with hormones, including TSH, to preserve differentiation.

Treatment Groups:

- Control: Cells + culture medium only.

- IFN-γ Group: Cells treated with 100 U/mL of recombinant IFN-γ.

- MMZ + IFN-γ Group: Cells pre-treated with this compound (e.g., 0.1-1.0 mM) for 1 hour before adding 100 U/mL of IFN-γ.

Analysis:

- ICAM-1 mRNA Level: After an incubation period (e.g., 24 hours), extract total RNA. Perform Northern blot analysis or RT-qPCR using a specific probe/primer for ICAM-1. GAPDH or β-actin should be used as a loading control.

- ICAM-1 Protein Level: Use flow cytometry or Western blotting with an anti-ICAM-1 antibody to quantify protein expression on the cell surface or in lysates.

- H₂O₂ Measurement: To directly link the effect to H₂O₂ scavenging, treat cells with IFN-γ with or without this compound pre-treatment and measure intracellular H₂O₂ levels using a fluorescent probe like DCFH-DA and flow cytometry.

Expected Outcome: Pre-treatment with this compound should significantly reduce the IFN-γ-induced upregulation of both ICAM-1 mRNA and protein, demonstrating its immunomodulatory potential.

Conclusion

References

- 1. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Dual binding mode of antithyroid drug this compound to ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound As an Antioxidant and Immunomodulator in ... [sciencedirect.com]

methimazole historical development clinical use evolution

Historical Development and Pharmacological Basis

Methimazole was approved for medical use in the United States in 1950. [1] It belongs to the thioamide class and its primary mechanism of action is the inhibition of thyroid hormone synthesis.

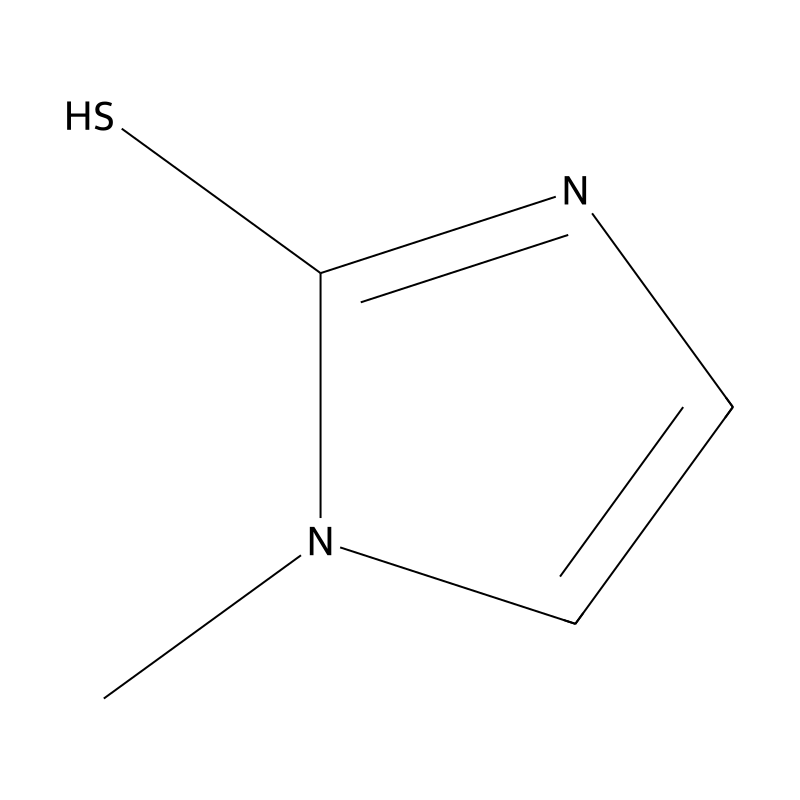

- Chemical Structure: Its molecular structure is C4H6N2S, with a molecular weight of 114.17 g/mol. It features a 5-membered imidazole ring with a methyl group at position 1 and a thione group at position 2. [1]

- Mechanism of Action: this compound potently and irreversibly inhibits the enzyme thyroperoxidase (TPO). [1] [2] TPO is essential for iodinating tyrosine residues on thyroglobulin and for the coupling of these iodotyrosines to form the thyroid hormones thyroxine (T4) and triiodothyronine (T3). [1] By blocking this process, this compound effectively reduces the production of T4 and T3.

- Immunomodulatory Effects: Some studies indicate that this compound may influence the immune system over time, with observations of reduced levels of intracellular adhesion molecule 1, soluble interleukin 2, and anti-thyrotropin receptor antibody (TRAb). [1] However, it remains unclear whether this is a direct immunomodulatory effect or a consequence of restoring normal thyroid function. [1]

The diagram below illustrates the primary pharmacological mechanism of this compound.

This compound inhibits TPO, blocking thyroid hormone synthesis. [1]

Clinical Application and Dosing Strategies

This compound is a first-line therapy for hyperthyroidism, particularly in cases of Graves' disease. [1] [3] Treatment strategies have evolved towards using lower doses for prolonged periods, which is associated with higher remission rates and less recurrence. [3]

The table below summarizes the FDA-approved indications and standard dosing protocols for this compound.

| Indication | Initial Adult Dosage | Maintenance Dosage | Administration Notes |

|---|---|---|---|

| Graves' Disease [1] | 10-20 mg once daily [1] | 5-20 mg daily after 4-6 months [1] | Titrated based on TSH levels. [1] |

| Toxic Multinodular Goiter [1] | 20-40 mg per day [1] | 5-20 mg daily [1] | For patients unsuitable for surgery/RAI. [1] |

| Pre-treatment for Thyroidectomy/RAI [1] | Individualized based on severity | Not applicable | Used to achieve euthyroidism pre-procedure. [1] |

| Thyroid Storm (Off-label) [1] | 60-80 mg per day, divided every 8 hours [1] | Adjusted based on response [1] | Requires immediate and high-dose intervention. [1] |

Two main dosing regimens are employed in clinical practice:

- Titration Regimen: The initial high dose is gradually reduced after 4-8 weeks to a maintenance dose, typically continued for 12-18 months. [1]

- Block-and-Replace Regimen: A high dose of this compound is maintained alongside levothyroxine to achieve a euthyroid state. This requires fewer thyroid function tests for monitoring but has a slightly higher incidence of adverse effects. [1]

Adverse Event Profile and Pharmacovigilance

A comprehensive analysis of the FDA Adverse Event Reporting System (FAERS) from 2004 to 2025 provides a detailed profile of this compound-associated adverse events (AEs). [2] The analysis confirmed known risks and identified several potential new safety signals.

The table below quantifies key adverse events based on the FAERS database analysis.

| Adverse Event (AE) | Case Count (Out of 1,908 Total Cases) | Median Time to Onset (Days) | Notes |

|---|---|---|---|

| Agranulocytosis [2] | Reported | 27 (IQR: 5-58) | A known, serious AE. [2] |

| Drug-Induced Liver Injury [2] | Reported | 27 (IQR: 5-58) | A known, serious AE. [2] |

| Pyrexia (Fever) [2] [4] | Reported | 27 (IQR: 5-58) | Can occur without neutropenia. [4] |

| Hypothyroidism [2] | Reported | 27 (IQR: 5-58) | A known AE. [2] |

| Exposure during Pregnancy [2] | Reported | 27 (IQR: 5-58) | A known, serious AE. [2] |

| Severe Lymphocytopenia [5] | Case Report | 30 | A rare, novel severe AE. [5] |

| Potential New Signals (e.g., Premature baby, Polyarthritis) [2] | Reported | 27 (IQR: 5-58) | Identified via disproportionality analysis; warrants further investigation. [2] |

- Demographics of AEs: An analysis of 1,908 patient cases with 6,449 AEs showed a female predominance (64.62%), with the majority of reports originating from North America (63.68%) and Asia (15.67%). [2]

- Onset and Monitoring: The median time to onset for AEs was 27 days (IQR: 5-58), indicating that most occur early in treatment. [2] This underscores the need for vigilant monitoring, especially in the first 6 months. [2]

- Novel Severe Reactions: A 2025 case report detailed a novel severe adverse reaction involving severe lymphocytopenia, febrile neutropenia, and leukopenia, which resolved upon drug discontinuation. [5]

The following diagram outlines a recommended monitoring protocol for key adverse events.

Proactive monitoring for agranulocytosis and hepatotoxicity is critical. [2] [5]

Emerging Research and Future Directions

Current research is exploring strategies to enhance the efficacy of this compound and mitigate its risks, moving towards more personalized treatment approaches. [3] [6]

- Adjunctive Supplementation: A 2025 prospective randomized trial found that adding a combined supplement of L-Carnitine (500 mg) and Selenium (83 mcg) to standard this compound therapy in Graves' disease patients led to a significantly earlier achievement of TRAb negativity, lower this compound requirements, and a higher rate of spontaneous remission. [6] The supplement also independently reduced the severity of symptoms like tremor and irritability. [6]

- Precision Medicine: There is a growing trend towards using low doses of thionamides for longer total treatment times to improve remission rates without producing adverse effects. [3] Research into genetic polymorphisms (e.g., in HLA, CTLA-4, TSHR, PTPN22) may help predict individual therapeutic responses and risks, such as agranulocytosis. [3]

- Novel Safety Signals: The identification of potential new adverse events like cholestatic jaundice and pleural effusion through advanced pharmacovigilance emphasizes the need for continuous post-marketing surveillance. [2]

Conclusion

Since its introduction in 1950, this compound has maintained its role as a cornerstone in hyperthyroidism management. Its well-elucidated mechanism of inhibiting thyroid peroxidase provides a solid pharmacological foundation. Modern clinical practice leverages structured dosing regimens and proactive safety monitoring, informed by real-world pharmacovigilance data. Future evolution in the use of this compound lies in personalized medicine approaches, including adjunctive therapies to improve immunological outcomes and genetic insights to optimize individual treatment safety and efficacy.

References

- 1. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. Adverse events of the thyroid peroxidase inhibitor ... [frontiersin.org]

- 3. The paths of Graves' disease in the 21st century [pmc.ncbi.nlm.nih.gov]

- 4. Three Cases of this compound-Induced Fever in Patients ... [sciencedirect.com]

- 5. Severe lymphocytopenia induced by this compound tablets [journals.lww.com]

- 6. Adding L-Carnitine and Selenium to this compound in ... [mdpi.com]

Comprehensive Application Notes and Protocols: HPLC Method Validation for Methimazole Quantification in Plasma

Introduction

Methimazole (1-methyl-2-mercaptoimidazole) is a potent antithyroid drug widely used for managing hyperthyroidism and Graves' disease. Therapeutic drug monitoring of this compound in plasma is clinically significant due to its narrow therapeutic index and potential toxic manifestations including agranulocytosis, hepatitis, and skin rashes. The analytical challenges in quantifying this compound in biological matrices include its low molecular weight (114.17 g/mol), presence of interfering substances in plasma, and the need for sensitive detection at low concentrations. This application note presents a validated HPLC-UV method for reliable quantification of this compound in plasma samples, developed in accordance with ICH Q2(R1) guidelines and tailored for clinical research applications [1] [2] [3].

The method described herein has been optimized to address matrix effects common in biological samples while maintaining simplicity in sample preparation. It offers researchers a robust analytical tool for therapeutic monitoring, pharmacokinetic studies, and compliance assessment in patients undergoing this compound therapy. The method's validation data demonstrates acceptable performance across all required validation parameters, making it suitable for application in regulated laboratory environments [4] [5].

Method Development

Initial Parameter Selection

Chromatographic separation of this compound from plasma components requires careful optimization of several key parameters. A reversed-phase HPLC system with UV detection is recommended as the starting point for method development, as this approach has demonstrated success in resolving this compound from biological matrices. Based on literature and physicochemical properties of this compound, initial conditions should employ a C18 column (150-250 mm × 4.6 mm, 5 μm) with a mobile phase consisting of a buffer-acetonitrile mixture. The acidic nature of this compound (pKa ≈ 2.5) necessitates careful pH control in the range of 3.0-5.0 to ensure proper peak shape and separation from endogenous compounds [1] [6].

Detection wavelength selection is critical for optimal sensitivity. This compound exhibits maximum UV absorption at approximately 254 nm, though this wavelength may need adjustment based on specific instrument configurations and matrix interference. Method scouting should include screening of various column chemistries and eluent conditions to identify the optimal combination for separating this compound from potential co-administered medications like propranolol, which is frequently prescribed alongside this compound for tachycardia management in hyperthyroid patients [2] [6].

Column and Mobile Phase Optimization

Chromatographic optimization begins with evaluating different stationary phases to achieve optimal retention and resolution. While C18 columns provide satisfactory results for many applications, alternative phases such as C8 or phenyl may offer improved selectivity in complex matrices. The mobile phase composition significantly impacts this compound retention and separation from interferents. A mixture of 20-30% acetonitrile in aqueous buffer typically provides adequate retention (k > 2) for this compound, ensuring separation from early-eluting plasma components [6] [7].

Table 1: Optimized Chromatographic Conditions for this compound Quantification in Plasma

| Parameter | Recommended Condition | Alternative Options |

|---|---|---|

| Column | C18 (250 × 4.6 mm, 5 μm) | C8 (250 × 4.6 mm, 5 μm) |

| Mobile Phase | Phosphate buffer (pH 4.0):ACN (75:25, v/v) | Acetate buffer (pH 4.0):MeOH (70:30, v/v) |

| Flow Rate | 1.0 mL/min | 0.8-1.2 mL/min |

| Column Temperature | 25°C | 20-30°C |

| Detection Wavelength | 254 nm | 240-260 nm |

| Injection Volume | 20 μL | 10-50 μL |

Ion-suppression chromatography using volatile buffers like ammonium acetate or formate (10-20 mM) is recommended when considering future method transition to LC-MS applications. The pH of the aqueous component should be maintained approximately 2 units away from the pKa of this compound to ensure consistent ionization state and reproducible retention times. For methods requiring enhanced sensitivity, gradient elution may be implemented to focus the analyte band and separate this compound from late-eluting matrix components [4] [6].

Sample Preparation Techniques

Effective sample preparation is crucial for reliable this compound quantification in plasma, primarily to remove proteins and concentrate the analyte. Protein precipitation with organic solvents represents the most straightforward approach, with methanol or acetonitrile (in 2:1 or 3:1 ratio to plasma) providing adequate deproteinization while maintaining this compound stability. After precipitation, samples should be centrifuged at 4000 rpm for 5-10 minutes, with the supernatant collected for analysis [1] [4].

For improved sensitivity and cleaner chromatograms, liquid-liquid extraction (LLE) techniques can be employed. This compound extraction efficiency is enhanced using ethyl acetate or dichloromethane after alkalization of plasma samples. Alternatively, solid-phase extraction (SPE) using mixed-mode cation exchange cartridges provides excellent sample clean-up, though at increased cost and processing time. The inclusion of an internal standard such as hydrocortisone acetate or structurally similar analogs is recommended to compensate for variability in extraction efficiency and injection volume [2] [8].

Method Validation

Method validation confirms that the analytical procedure is suitable for its intended purpose and provides reliable results within the specified range. The following validation parameters were evaluated according to ICH Q2(R1) guidelines and FDA recommendations for bioanalytical method validation [9] [5].

Specificity

Method specificity was demonstrated through the complete separation of this compound from potential interferents, including plasma matrix components and co-administered medications. Chromatographic comparison of blank plasma from six different sources with corresponding spiked plasma samples showed no significant interference at the retention time of this compound. For methods analyzing this compound alongside frequently co-prescribed propranolol, baseline resolution was achieved with Rf values of 0.19 for propranolol and 0.67 for this compound, respectively [2].

Forced degradation studies conducted under acidic, basic, oxidative, and thermal stress conditions confirmed the stability-indicating nature of the method. The peak purity index for this compound exceeded 0.999 in all cases, demonstrating homogeneity of the this compound peak despite the presence of degradation products. Photodiode array detection was utilized to verify peak purity, with a spectral match factor threshold of 950 [5] [8].

Linearity and Range

The calibration curve for this compound in plasma demonstrated linearity across the concentration range of 0.1-20 mg/L (equivalent to mg/kg in tissue samples), with correlation coefficients (r) exceeding 0.99. The calibration standards were prepared by spesting drug-free plasma with appropriate this compound working solutions, followed by sample preparation as described in Section 2.3. A weighting factor of 1/x or 1/x² is recommended for linear regression analysis to ensure homoscedasticity across the concentration range [1] [3].

Table 2: Method Validation Parameters for this compound Quantification in Plasma

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Linearity Range | 0.1-20 mg/L | - |

| Correlation Coefficient (r) | >0.99 | ≥0.99 |

| Accuracy (% Recovery) | 93.5-104.4% | 85-115% |

| Precision (RSD) | <10% | ≤15% |

| LOD | 0.03 mg/L | - |

| LOQ | 0.1 mg/L | - |

| Short-term Stability | 12 hours at room temperature | - |

| Freeze-thaw Stability | 3 cycles | - |

The lower limit of quantification (LLOQ) was established at 0.1 mg/L, with precision (RSD) <20% and accuracy within ±20% of the nominal concentration. For applications requiring higher sensitivity, alternative detection methods such as electrochemiluminescence have demonstrated detection limits as low as 7×10⁻⁷ μM, though these may not be necessary for routine therapeutic monitoring [1] [10].

Accuracy and Precision

Method accuracy was evaluated through recovery studies using quality control samples at low, medium, and high concentrations within the calibration range (0.5, 5, and 15 mg/L). Mean recovery values ranged from 93.5% to 104.4%, well within acceptable limits for bioanalytical methods. Recovery was calculated by comparing the peak areas of this compound extracted from spiked plasma samples with those from standard solutions at equivalent concentrations [1] [2].

Precision assessment included both repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-instrument). Repeatability was evaluated through six replicate analyses at three concentration levels, yielding RSD values <10%. Intermediate precision studies conducted over three different days with two analysts demonstrated RSD values <15%, confirming the method's reliability under varied conditions [5] [7].

Limit of Detection and Quantification

The limit of detection (LOD) and limit of quantification (LOQ) were determined based on signal-to-noise ratios of 3:1 and 10:1, respectively. The LOD was established at 0.03 mg/L, while the LOQ was validated at 0.1 mg/L with precision (RSD) <20% and accuracy within ±20%. For applications requiring ultra-trace analysis, alternative techniques such as aggregation-induced delayed electrochemiluminescence offer significantly lower detection limits (7×10⁻⁷ μM), though with increased methodological complexity [1] [10].

Robustness

Method robustness was evaluated by deliberately introducing small variations in chromatographic parameters including mobile phase pH (±0.2 units), organic modifier composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). The method demonstrated minimal impact from these variations, with this compound retention time variations <5% and resolution from nearest peak maintained >2.0 in all conditions. System suitability tests were established to ensure ongoing method performance, including requirements for plate count (>2000), tailing factor (<2.0), and RSD of repeated injections (<2.0%) [5] [6].

Experimental Protocol

Materials and Reagents

- This compound reference standard (purity ≥99%)

- HPLC-grade acetonitrile, methanol, and water

- Pharmaceutical grade potassium dihydrogen phosphate or ammonium acetate

- Drug-free human plasma (for calibration standards and quality controls)

- Hydrochloric acid, sodium hydroxide, and hydrogen peroxide (for forced degradation studies)

- Ethyl acetate, dichloromethane (for liquid-liquid extraction)

- Oasis HLB or equivalent SPE cartridges (1cc, 30 mg) if solid-phase extraction is employed

Instrumentation and Chromatographic Conditions

- HPLC system with quaternary pump, autosampler, column oven, and UV/Vis or PDA detector

- Data acquisition and processing software

- Analytical column: C18 (250 × 4.6 mm, 5 μm) or equivalent

- Mobile phase: Phosphate buffer (20 mM, pH 4.0):acetonitrile (75:25, v/v)

- Flow rate: 1.0 mL/min

- Column temperature: 25°C

- Detection wavelength: 254 nm

- Injection volume: 20 μL

- Run time: 15-20 minutes

Step-by-Step Procedures

4.3.1 Standard Solution Preparation

- Stock solution preparation: Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve with methanol and dilute to volume to obtain a 1 mg/mL stock solution.

- Working standard solutions: Prepare serial dilutions of the stock solution with methanol-water (50:50, v/v) to obtain working standards covering the concentration range of 0.1-20 mg/L.

- Calibration standards: Spike appropriate volumes of working standards into drug-free plasma to create calibration standards at concentrations of 0.1, 0.5, 1, 5, 10, 15, and 20 mg/L.

- Quality control samples: Prepare independently from stock solution at low (0.5 mg/L), medium (5 mg/L), and high (15 mg/L) concentrations.

4.3.2 Sample Preparation Procedure

- Transfer 500 μL of plasma sample (calibration standard, quality control, or unknown) to a clean centrifuge tube.

- Add 50 μL of internal standard solution (if applicable) and vortex mix for 30 seconds.

- Add 1.5 mL of acetonitrile for protein precipitation.

- Vortex mix vigorously for 1 minute, then centrifuge at 4000 rpm for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle nitrogen stream at 40°C.

- Reconstitute the residue with 250 μL of mobile phase and vortex mix for 30 seconds.

- Transfer to autosampler vials for HPLC analysis.

4.3.3 System Suitability Test

- Before sample analysis, inject six replicates of the medium concentration quality control (5 mg/L).

- Ensure that the RSD for peak areas is ≤2.0%, tailing factor ≤2.0, and theoretical plates ≥2000.

- The retention time RSD should be ≤1.0% across consecutive injections.

The following workflow diagram illustrates the complete method development and validation process:

Application to Real Samples

Analysis of Spiked Plasma Samples

The validated method was successfully applied to the quantification of this compound in spiked human plasma samples. Representative chromatograms demonstrated excellent peak symmetry and baseline resolution from endogenous plasma components. Retention times for this compound were highly consistent across different sample batches, with variations less than 2%. The mean extraction recovery of this compound from plasma was 95.2% ± 3.8% across the validated concentration range, indicating consistent and efficient sample preparation [1] [2].

Matrix effects were systematically evaluated by comparing the analytical response of this compound in spiked plasma extracts to standard solutions at equivalent concentrations. The results showed minimal matrix suppression or enhancement (<15%), confirming the effectiveness of the sample clean-up procedure. For methods requiring simultaneous quantification of this compound and co-administered drugs like propranolol, the approach demonstrated satisfactory resolution and accuracy for both analytes, with recoveries of 96.01-100.72% for propranolol and 100.39-104.44% for this compound in quality control samples [2].

Case Study: Method Application in Clinical Research

In a representative application, this HPLC-UV method was employed to analyze plasma samples from hyperthyroid patients undergoing this compound therapy. Samples were collected at various time points following drug administration to establish pharmacokinetic profiles. The method successfully quantified this compound concentrations across the expected therapeutic range (0.5-5 mg/L), with precision and accuracy meeting acceptance criteria for clinical applications [1] [3].

The method's robustness was confirmed through analysis of over 200 clinical samples without significant method modification or column deterioration. The specificity was sufficient to distinguish this compound from common metabolites and co-medications, providing reliable data for therapeutic drug monitoring. The procedure's cost-effectiveness and technical accessibility make it particularly suitable for routine clinical laboratory implementation, unlike more sophisticated LC-MS methods that require specialized instrumentation and expertise [2] [3].

Troubleshooting and Technical Notes

Common Issues and Solutions

- Peak tailing: Often caused by secondary interactions with residual silanols. Remedy by reducing mobile phase pH to 3.0-4.0 or adding 0.1% triethylamine as a silanol blocker.

- Retention time drift: Typically results from inadequate mobile phase pH control or column temperature fluctuations. Ensure consistent buffer preparation and use column oven.

- Reduced recovery: May indicate incomplete protein precipitation or inefficient reconstitution. Verify precipitation solvent ratio and ensure complete resolubilization before injection.

- Increased background noise: Can signal column degradation or mobile phase contamination. Replace mobile phase regularly and guard columns periodically.

Method Maintenance Recommendations

- Column care: Flush daily with 20-30 column volumes of water followed by 30-40 volumes of methanol/water (50:50) for storage.

- System suitability: Monitor continuously through quality control samples with each batch, tracking retention time, peak area, tailing factor, and theoretical plates.

- Preventive maintenance: Replace inlet frits, seal wash seals, and detector lamps according to manufacturer recommendations to maintain optimal performance.

Conclusion

The validated HPLC-UV method presented provides a reliable, accurate, and precise approach for quantifying this compound in plasma samples. The method demonstrates excellent performance across all validation parameters, including specificity, linearity, accuracy, precision, and robustness. The straightforward sample preparation and conventional chromatographic conditions make this method accessible to most analytical laboratories without requiring specialized equipment.

This application note provides comprehensive protocols that researchers can implement directly for therapeutic monitoring, pharmacokinetic studies, and clinical research involving this compound. The method's validation according to ICH guidelines ensures its suitability for use in regulated environments, while its practical design facilitates implementation in routine clinical practice. Future method enhancements could explore UHPLC transitions for improved throughput or LC-MS/MS applications for superior sensitivity in specialized research contexts.

References

- 1. A method for the determination of total and reduced ... [pubmed.ncbi.nlm.nih.gov]

- 2. Thyrotoxicosis antidote assay along with concurrent medication [pmc.ncbi.nlm.nih.gov]

- 3. A Review On : To Develop and Validate Analytical Method ... [ijsrst.com]

- 4. HPLC Method Development Steps [thermofisher.com]

- 5. Validation of Stability-Indicating HPLC Methods for ... [chromatographyonline.com]

- 6. HPLC Method Development and Validation for ... [pharmtech.com]

- 7. Development and Validation of an HPLC Method ... [pmc.ncbi.nlm.nih.gov]

- 8. Structural Characterization and In Silico Toxicity Assessment [mdpi.com]

- 9. Steps for HPLC Method Validation [pharmaguideline.com]

- 10. Sensitive detection of this compound based on aggregation ... [sciencedirect.com]

Application Notes: Spectrophotometric Determination of Methimazole

Spectrophotometric methods provide a simple, rapid, cost-effective, and accurate means for the quantitative analysis of methimazole in various matrices, making them highly suitable for quality control in pharmaceutical development and for certain bioanalytical applications [1].

Key Advantages:

- Simplicity and Speed: Methods often require minimal sample preparation, especially for tablet analysis.

- Cost-Effectiveness: Utilizes equipment commonly available in most analytical laboratories.

- Accuracy and Precision: When properly validated, these methods yield highly reliable results comparable to more complex techniques like HPLC [1].

Detailed Experimental Protocols

Protocol 1: Determination of this compound in Tablets

This protocol is adapted from a research study that developed and validated spectrophotometric methods for tablet analysis [1].

1. Principle this compound can be directly quantified in solution using its intrinsic UV absorption properties. Both zero-order (measuring absolute absorbance) and first-derivative spectrophotometry (which can improve selectivity in complex matrices) are applicable.

2. Equipment and Reagents

- UV-Vis Spectrophotometer: A validated instrument with 1 cm matched quartz cells [2].

- This compound Reference Standard: (Purity ≥ 99%)

- Solvent: Distilled water or an appropriate buffer.

- Volumetric Flasks: 10 mL, 100 mL.

- Micropipettes.

- Analytical balance.

3. Procedure

- Standard Stock Solution: Accurately weigh 10 mg of this compound standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with solvent to obtain a primary stock solution of 100 µg/mL.

- Calibration Standards: Pipette appropriate aliquots (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.2 mL) of the stock solution into a series of 10 mL volumetric flasks. Dilute to volume with solvent to obtain a calibration range of 2.0 - 24.0 µg/mL [1].

- Sample Preparation (Tablets):

- Weigh and finely powder not less than 20 tablets.

- Accurately weigh a portion of the powder equivalent to about 10 mg of this compound.

- Transfer to a 100 mL volumetric flask, add about 50 mL of solvent, and sonicate for 10-15 minutes to ensure complete dissolution.

- Dilute to volume with the same solvent and mix well. Filter, if necessary, to remove insoluble excipients.

- Analysis:

4. Data Analysis

- Construct a calibration curve by plotting absorbance (for zero-order) or derivative amplitude (for first-derivative) versus concentration of the standard solutions.

- Determine the slope, intercept, and correlation coefficient using linear regression.

- Calculate the this compound concentration in the sample solution using the regression equation.

The following workflow diagram summarizes the key steps for tablet analysis:

Protocol 2: Determination in Serum and Urine

Direct UV spectrophotometry is often not selective or sensitive enough for biological matrices like serum and urine due to interference from endogenous compounds. Therefore, derivatization or other sample clean-up steps are typically required. The following method is based on a published procedure that uses a derivatization reaction to facilitate analysis [2].

1. Principle this compound is reacted with potassium ferricyanide and Fe(III) to form a colored complex, which can then be measured spectrophotometrically. This indirect method enhances both the sensitivity and selectivity of the assay in complex biological samples [2].

2. Equipment and Reagents

- All equipment listed in Protocol 1.

- Potassium Ferricyanide solution: 1.0% (w/v) in water.

- Fe(III) solution: 0.1 M Ferric chloride (FeCl₃) in 0.1 M HCl.

- Phosphate Buffer: (pH ~7.0).

- Centrifuge.

3. Procedure

- Sample Pretreatment (Serum/Urine):

- Deproteinization: Mix 1.0 mL of serum or urine with 2.0 mL of acetonitrile or methanol. Vortex mix for 1 minute and centrifuge at 4000 rpm for 10 minutes. Collect the clear supernatant.

- Derivatization and Analysis:

- Transfer a suitable aliquot (e.g., 1.0 mL) of the pretreated sample or a standard this compound solution in water into a 10 mL volumetric flask.

- Add 1.0 mL of phosphate buffer (pH 7.0).

- Add 1.0 mL of 1.0% potassium ferricyanide solution and mix.

- Add 1.0 mL of 0.1 M Fe(III) solution.

- Dilute to volume with distilled water and allow the reaction to proceed for a fixed time (e.g., 10-15 minutes) at room temperature.

- Measure the absorbance of the resulting colored complex at the wavelength of maximum absorption (e.g., 750 nm as indicated in similar methods) against a reagent blank [2].

4. Data Analysis

- Prepare a calibration curve in the desired concentration range using this compound standards prepared in water or a surrogate biological matrix.

- Calculate the concentration of this compound in the unknown samples from the calibration curve.

Method Validation and Data Summary

Robust analytical methods require thorough validation. The table below summarizes key validation parameters for the direct UV method in tablets and target parameters for a reliable bioanalytical method.

| Validation Parameter | Reported Value for Tablet Analysis (Zero-Order) | Reported Value for Tablet Analysis (First-Derivative) | Target for Bioanalytical Methods |

|---|---|---|---|

| Linearity Range | 2.0 - 24.0 µg/mL [1] | 2.0 - 24.0 µg/mL [1] | To be established |

| Wavelength (λmax) | 260.0 nm [1] | 269.0 nm [1] | ~750 nm (for derivatized complex) [2] |

| Recovery | 103.3% [1] | 98.0% [1] | 85-115% |

| Precision (RSD) | 2.18% [1] | 0.64% [1] | <15% |

| LOD / LOQ | Not specified in source | Not specified in source | To be established |

Critical Considerations for Analysis

- Selectivity: The first-derivative method for tablets and the derivatization method for biological fluids significantly improve selectivity by minimizing interference from sample matrices [1] [2].

- Stability: Standard and sample solutions should be analyzed promptly. This compound solutions in water are generally stable, but stability in biological matrices under storage conditions should be verified.

- Instrument Validation: Ensure the spectrophotometer is properly validated for parameters like wavelength accuracy and stray light to guarantee the reliability of your data, especially when working at the limits of detection [2].

- Pharmacokinetic Context: When analyzing serum and urine, note that this compound is rapidly absorbed and excreted. Cumulative urinary excretion accounts for about 5.5-8.5% of an administered dose, which informs expected concentration ranges [3].

Alternative and Advanced Techniques

While spectrophotometry is highly useful, other techniques are often employed for more specific or sensitive determinations, especially in biological matrices:

- High-Performance Liquid Chromatography (HPLC): This is the most common technique for determining this compound in serum and urine due to its superior selectivity and sensitivity. Methods often employ electrochemical or UV detection [3].

- Electrochemical Methods: Techniques like square wave and differential pulse voltammetry offer high sensitivity for determining this compound in pharmaceuticals and serum .

References

Comprehensive Application Notes and Protocols: Electrochemiluminescence Sensor Detection of Methimazole in Serum

Introduction

Methimazole (MMZ) is a cornerstone pharmaceutical agent in the management of hyperthyroidism and other thyroid disorders, functioning as a potent inhibitor of thyroid peroxidase to reduce thyroid hormone synthesis. The therapeutic monitoring of MMZ is clinically significant due to its narrow therapeutic index and the correlation between serum drug concentrations and both efficacy and adverse effects. However, the accurate quantification of MMZ in biological matrices like serum has presented persistent challenges for analytical chemists and clinical researchers, necessitating the development of highly sensitive and selective methods. Traditional analytical techniques often require extensive sample preparation, lack the necessary sensitivity for trace-level detection, or are unsuitable for high-throughput clinical applications.

Recent advancements in sensor technology have positioned electrochemiluminescence (ECL) as a premier analytical technique for pharmaceutical detection, combining the controllability of electrochemical methods with the exceptional sensitivity of chemiluminescence. The development of aggregation-induced delayed ECL (AIDECL) active organic nanodots represents a significant breakthrough, offering enhanced ECL efficiency through full utilization of excited species [1]. This protocol details the application of an AIDECL-based sensor for the quantitative determination of MMZ in serum samples, providing researchers with a robust methodology that addresses the limitations of conventional detection approaches while offering exceptional sensitivity, remarkable specificity, and proven applicability to complex biological matrices.

ECL Sensor Principle and Mechanism

Fundamental Working Principle

The AIDECL-based this compound detection platform operates on a quenching mechanism wherein the target analyte directly interferes with the electrochemiluminescence generation process. The sensor employs specially designed organic nanodots (ODs) that exhibit aggregation-induced delayed electrochemiluminescence properties, resulting in significantly enhanced ECL efficiency compared to conventional luminophores. These ODs function as the primary ECL emitters within the sensing system, generating a robust and stable luminescent signal under appropriate electrochemical stimulation.

The fundamental detection mechanism relies on the competitive consumption of crucial reaction intermediates by this compound. When MMZ is present in the analytical solution, it effectively scavenges co-reactant radical cations that serve as vital mediators in the ECL emission pathway of the organic nanodots. This interception disrupts the electron transfer cascade necessary for luminophore excitation, resulting in a measurable decrease in ECL intensity that is directly proportional to the this compound concentration [1]. This quenching phenomenon enables the quantitative assessment of MMZ levels across a wide dynamic range, forming the basis for highly sensitive detection.

Visual Mechanism Workflow

The following diagram illustrates the sequential mechanism of the AIDECL sensor for this compound detection:

Figure 1: ECL Sensor Quenching Mechanism Workflow

This mechanistic pathway demonstrates how the introduction of this compound effectively intercepts critical intermediates in the ECL generation sequence, translating molecular recognition into a quantifiable analytical signal through controlled signal suppression.

Sensor Performance Data and Validation

Quantitative Analytical Performance

The AIDECL-based this compound sensor was comprehensively evaluated to establish its analytical figures of merit. The sensor demonstrated exceptional performance characteristics across multiple validation parameters, as summarized in Table 1.

Table 1: Analytical Performance Characteristics of AIDECL-based this compound Sensor

| Performance Parameter | Result | Experimental Conditions |

|---|---|---|

| Detection Limit | 7.0 × 10⁻⁷ μM | Signal-to-noise ratio (S/N) = 3 |

| Linear Range | Not explicitly stated | Sufficient for clinical MMZ concentrations [1] |

| Specificity | Excellent | Minimal interference from common serum components |

| Stability | Excellent | Consistent signal over multiple measurement cycles |

| Recovery Rate | Good | Demonstrated in spiked serum samples [1] |

The sensor's remarkable sensitivity is evidenced by its sub-nanomolar detection limit, approximately three orders of magnitude lower than conventional spectrophotometric methods which typically achieve detection limits around 0.015 μg/mL (approximately 0.13 μM) [2]. This exceptional sensitivity enables the precise quantification of this compound at physiologically relevant concentrations in complex biological matrices, making it particularly suitable for therapeutic drug monitoring applications where low serum concentrations must be accurately measured.

Comparative Method Performance

To contextualize the performance of the ECL sensor, Table 2 compares key analytical techniques for this compound detection based on the available literature:

Table 2: Comparison of this compound Detection Methods

| Analytical Method | Detection Limit | Linear Range | Application to Biological Samples | Key Advantages |

|---|---|---|---|---|

| AIDECL Sensor [1] | 7.0 × 10⁻⁷ μM | Not fully specified | Serum samples with good recovery | Ultra-high sensitivity, excellent specificity |

| Spectrophotometric [2] | 0.015 μg/mL (~0.13 μM) | 0.02–6.00 μg/mL | Pharmaceutical, serum, and urine samples | Simplicity, cost-effectiveness |

| HPLC-UV [2] | Not specified | Not specified | Biological samples and animal feed | Good separation capability |

| Fluorescence Resonance [2] | 5.5 nM | 8.0×10⁻⁹–3.7 M | Not specified | Good sensitivity |

The comparative data clearly demonstrates the superior sensitivity of the AIDECL approach over alternative methodologies. While techniques like spectrophotometry offer practical advantages for routine analysis, the ECL sensor provides unmatched detection capabilities for applications requiring trace-level quantification, such as pharmacokinetic studies and low-dose therapeutic monitoring.

Experimental Protocols

Sensor Preparation and Fabrication

4.1.1 Materials and Reagents

- AIDECL organic nanodots (synthesized according to published procedures)

- This compound standard (high-purity, pharmaceutical grade)

- Buffer components (for preparing appropriate electrolyte solutions)

- Serum samples (commercial or patient-derived with appropriate ethical approvals)

- Electrode cleaning supplies (alumina slurry, ultrasonic cleaner)

4.1.2 Electrode Preparation Protocol

Electrode Pretreatment:

- Polish glassy carbon electrode (GCE) sequentially with 1.0, 0.3, and 0.05 μm alumina slurry

- Rinse thoroughly with deionized water between each polishing step

- Clean via sonication in ethanol and deionized water (5 minutes each)

- Dry under nitrogen or argon stream

Sensor Fabrication:

- Prepare dispersion of AIDECL organic nanodots in suitable solvent

- Deposit controlled volume (typically 5-10 μL) of nanodot dispersion onto pre-treated GCE surface

- Allow solvent evaporation under ambient conditions or controlled temperature

- Verify uniform film formation via visual inspection or microscopic examination

ECL Measurement Procedure

4.2.1 Instrumentation and Parameters

- ECL Analyzer equipped with photomultiplier tube (PMT) detector

- Three-electrode system: Fabricated sensor (working electrode), platinum wire (counter electrode), Ag/AgCl (reference electrode)

- Measurement buffer: Appropriate electrolyte solution (composition may vary based on specific nanodot requirements)

- Applied potential: Optimized for maximum ECL signal (specific value depends on nanodot characteristics)

- PMT voltage: Set to achieve optimal signal-to-noise ratio (typically 600-800 V)

4.2.2 Measurement Protocol

System Initialization:

- Place 3.0 mL of measurement buffer into electrochemical cell

- Deoxygenate solution by purging with nitrogen or argon for 10-15 minutes

- Maintain inert atmosphere during measurements with gentle gas flow over solution

Baseline Measurement:

- Immerse electrode system in measurement solution

- Apply predetermined potential waveform

- Record stable ECL signal as baseline reference

Sample Analysis:

- Introduce this compound standard or processed serum sample to measurement cell

- Mix thoroughly using gentle stirring

- Apply identical potential waveform

- Record decrease in ECL signal relative to baseline

- Measure triplicate readings for each sample

Serum Sample Analysis

4.3.1 Sample Preparation Steps

Protein Precipitation:

- Mix 100 μL serum sample with 300 μL acetonitrile or methanol

- Vortex vigorously for 60 seconds

- Centrifuge at 10,000 × g for 10 minutes

- Collect supernatant for analysis

Sample Dilution:

- Dilute supernatant with measurement buffer as needed

- Ensure final sample composition is compatible with ECL measurement

Calibration Standards:

- Prepare this compound standards in drug-free serum processed identically to samples

- Create calibration curve spanning expected concentration range

4.3.2 Quantification and Validation

Calibration Curve:

- Process this compound standards following identical procedure

- Plot ΔECL intensity versus this compound concentration

- Apply appropriate regression model (typically linear)

Quality Control:

- Include quality control samples with each analytical run

- Verify accuracy and precision against established criteria

- Monitor signal stability throughout analysis sequence

Alternative Detection Methodologies

Spectrophotometric Detection Protocol

While ECL offers superior sensitivity, spectrophotometric methods provide a cost-effective alternative for this compound detection in appropriate concentration ranges. The potassium ferricyanide-Fe(III) reaction-based method represents a robust spectrophotometric approach with demonstrated application to biological samples [2].

5.1.1 Working Principle

This method exploits the reducing capacity of this compound in acidic conditions (pH 4.0). This compound reduces Fe(III) to Fe(II), with the newly formed Fe(II) subsequently reacting with potassium ferricyanide to produce soluble Prussian Blue. The intensity of the resulting color, measured at 735 nm, provides the basis for quantitative analysis [2].

5.1.2 Experimental Protocol

Reagent Preparation:

- Prepare fresh Fe(III) solution in appropriate concentration

- Dissolve potassium ferricyanide in deionized water

- Adjust pH to 4.0 using acetate or phosphate buffer

Sample Processing:

- Mix 1.0 mL sample with 1.0 mL Fe(III) solution

- Add 1.0 mL potassium ferricyanide solution

- Incubate for specified duration (typically 10-20 minutes)

Absorbance Measurement:

- Measure absorbance at 735 nm against reagent blank

- Use calibration curve for quantification

Analytical Figures of Merit:

- Linear Range: 0.02–6.00 μg/mL

- Regression Equation: A = −0.0058 + 0.49988c (μg/mL)

- Correlation Coefficient: 0.9998

- Detection Limit: 0.015 μg/mL

- Recovery Range: 98.6–102.4% for spiked samples

Additional Detection Platforms

Beyond ECL and spectrophotometry, researchers have developed various alternative methodologies for this compound detection:

- Carbon Quantum Dot/Silver Nanocomposites: Colorimetric detection approaches with application to urine samples [2]

- Hollow Fiber Liquid Phase Microextraction-HPLC: Preconcentration and separation techniques for complex matrices [2]

- Nitrogen-Doped Carbon Quantum Dots: Fluorescence-based detection with turn-on response mechanisms [2]

- Resonance Light Scattering: Gold colloid-based assays offering enhanced sensitivity [2]

Conclusion and Future Perspectives

The AIDECL-based electrochemiluminescence sensor documented in these application notes represents a significant advancement in this compound detection technology. Its exceptional sensitivity, with a detection limit of 7.0 × 10⁻⁷ μM, positions it as the most sensitive reported method for MMZ quantification, while maintaining excellent specificity and robust performance in complex biological matrices like serum. The thoroughly optimized experimental protocols enable researchers to implement this methodology for advanced pharmaceutical analysis, therapeutic drug monitoring, and clinical research applications.